

A Technical Guide to the History and Discovery of Chromic Acid

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Compound of Interest

Compound Name: *Chromic acid*

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This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and key experimental protocols related to **chromic acid**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this powerful oxidizing agent.

Executive Summary

Chromic acid, a term often used to describe solutions containing hexavalent chromium, has a rich history intertwined with the discovery of the element chromium itself. From its initial identification in a Siberian mineral to its synthesis and widespread use as a potent oxidizing agent in organic chemistry and industrial processes, the journey of **chromic acid** reflects significant advancements in chemical science. This document details the key historical milestones, presents its physicochemical properties in a structured format, and provides detailed protocols for its preparation and application in classic chemical reactions.

History and Discovery

The story of **chromic acid** begins with the discovery of the element chromium. The timeline below outlines the pivotal moments leading to the identification and isolation of chromium and the subsequent development of **chromic acid**.



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Discovery and development timeline.

In 1761, German scientist Johann Gottlob Lehmann first analyzed a vibrant orange-red mineral from Siberia, which he called "Siberian red lead".^[1] He incorrectly identified it as a compound of lead, selenium, and iron.^[2] It was not until 1797 that the French chemist Louis Nicolas Vauquelin, working with samples of this same mineral (crocoite), correctly deduced that it contained a previously unknown metal.^{[2][3][4]} By boiling the crocoite ore with potassium carbonate, Vauquelin was able to produce a yellow solution of what is now known as potassium chromate, a salt of **chromic acid**.^[3]

In 1798, Vauquelin succeeded in isolating the elemental metal by heating the chromium oxide he had derived from the ore in a charcoal oven.^{[2][5][6]} He named the new element "chromium" from the Greek word chrōma, meaning "color," because of the wide array of brilliant colors exhibited by its compounds.^{[3][5][6]}

Physicochemical Properties

Chromic acid most commonly refers to an aqueous mixture made by adding concentrated sulfuric acid to a solution containing a dichromate salt. The molecular species, H_2CrO_4 , is a strong and highly corrosive acid. Its anhydrous form is chromium trioxide (CrO_3), a dark-red crystalline solid.

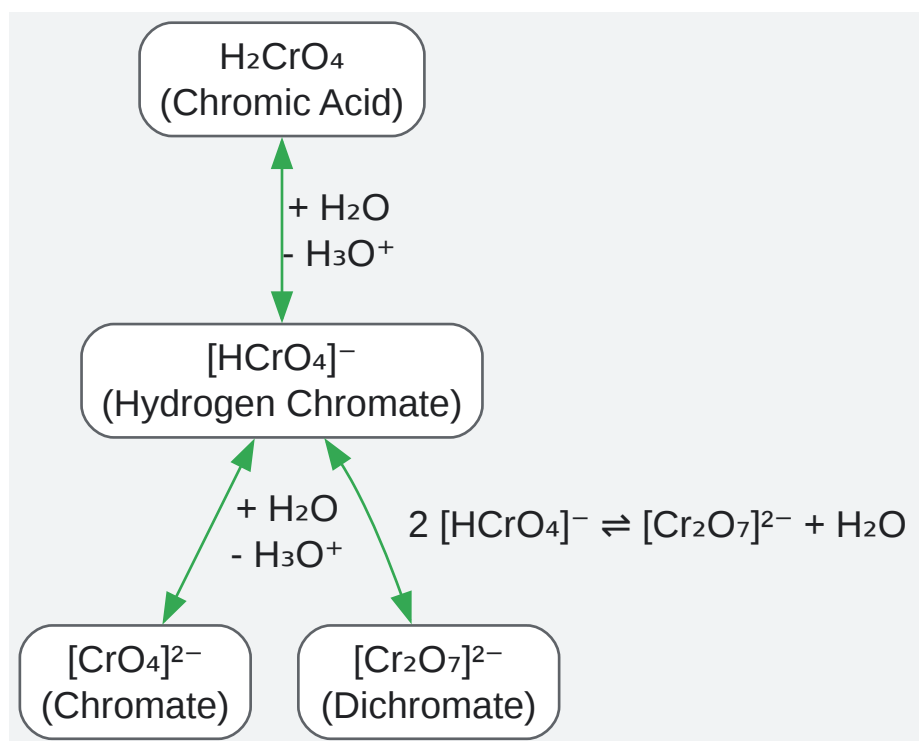
Quantitative Data

The key physical and chemical properties of **chromic acid** (H_2CrO_4) are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	H ₂ CrO ₄	[7]
Molar Mass	118.01 g/mol	[3][8]
Appearance	Dark purplish-red crystalline solid (as CrO ₃)	[9][10]
Density	1.201 g/cm ³	[8][11]
Melting Point	197 °C (387 °F)	[9][10][11]
Boiling Point	250 °C (482 °F) with decomposition	[10][11]
Solubility in Water	169 g/100 mL	[10]
Acidity (pKa)	-0.8 to 1.6	[9][10]

Chemical Equilibria in Aqueous Solution

In an aqueous solution, **chromic acid** exists in a complex equilibrium with several other chromium (VI) species, primarily the hydrogen chromate ion ([HCrO₄]⁻), the chromate ion ([CrO₄]²⁻), and the dichromate ion ([Cr₂O₇]²⁻). The position of this equilibrium is highly dependent on the pH of the solution.



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*Equilibria of **chromic acid** in water.*

Experimental Protocols

Chromic acid is a powerful oxidizing agent and requires careful handling. The following protocols are provided for informational purposes and should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions.

Laboratory Preparation of Chromic Acid Solution

This protocol describes the preparation of a **chromic acid** solution, often used for cleaning laboratory glassware or as an oxidizing reagent.

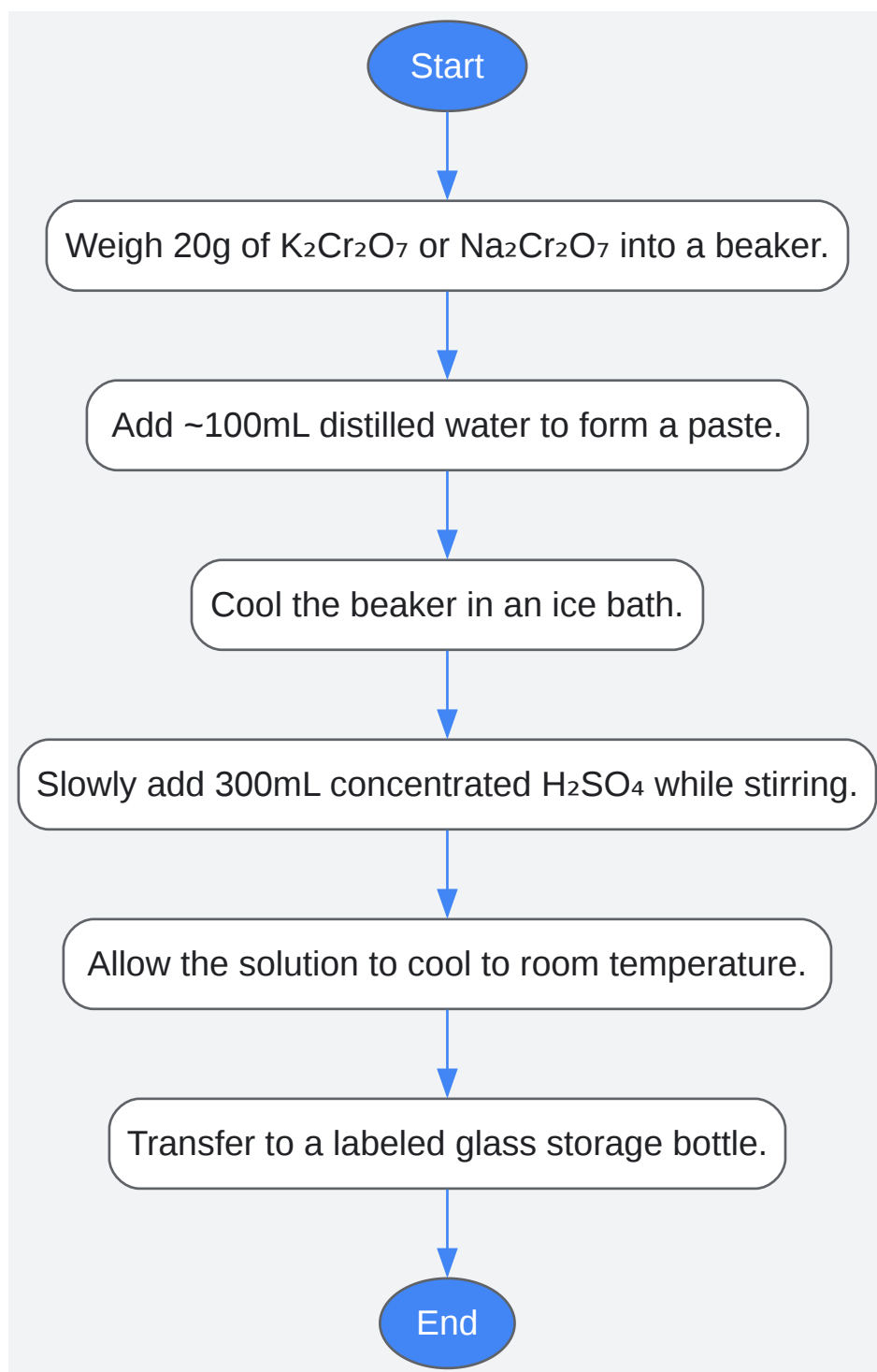
Materials:

- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$) or Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled water

- Glass beaker or flask
- Glass stirring rod
- Ice bath

Procedure:

- In a clean glass beaker, carefully weigh out 20 grams of sodium dichromate or potassium dichromate.^[3]
- Add a small amount of distilled water (approximately 100 mL) and stir with a glass rod to form a thick paste.^{[3][10]}
- Place the beaker in an ice bath to cool the mixture. The subsequent addition of sulfuric acid is highly exothermic.
- While stirring continuously, slowly and carefully add 300 mL of concentrated sulfuric acid to the paste.^[3] The solution will become warm and darken in color.
- Once the addition is complete and the dichromate has fully dissolved, allow the solution to cool to room temperature.
- Transfer the prepared **chromic acid** solution to a designated glass storage bottle with a ground-glass stopper. Label the bottle clearly with the contents and date of preparation.^[3]



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Workflow for laboratory synthesis.

Industrial Manufacturing from Chromite Ore

The commercial production of **chromic acid** is a multi-step process that begins with chromite ore (FeCr_2O_4).^{[7][9]}

- **Grinding and Roasting:** Chromite ore is first dried and finely ground. It is then mixed with soda ash (Na_2CO_3) and lime (CaO) and roasted in a rotary kiln at approximately 1100°C in an oxidizing atmosphere.^{[9][12]} This converts the chromium to sodium chromate (Na_2CrO_4).
- **Leaching:** The roasted mixture is cooled and leached with water to dissolve the sodium chromate, forming a "yellow liquor."^{[12][13]} Insoluble impurities, such as iron oxides, are filtered out.
- **Acidification:** The sodium chromate solution is treated with sulfuric acid. This converts the sodium chromate to sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$).^{[7][12]}
- **Reaction to **Chromic Acid**:** Finally, concentrated sulfuric acid is added to the sodium dichromate.^[9] This reaction produces molten **chromic acid** (anhydrous CrO_3) and sodium bisulfate (NaHSO_4). Being denser, the **chromic acid** settles at the bottom and is drawn off.^[9]

Jones Oxidation of a Primary Alcohol

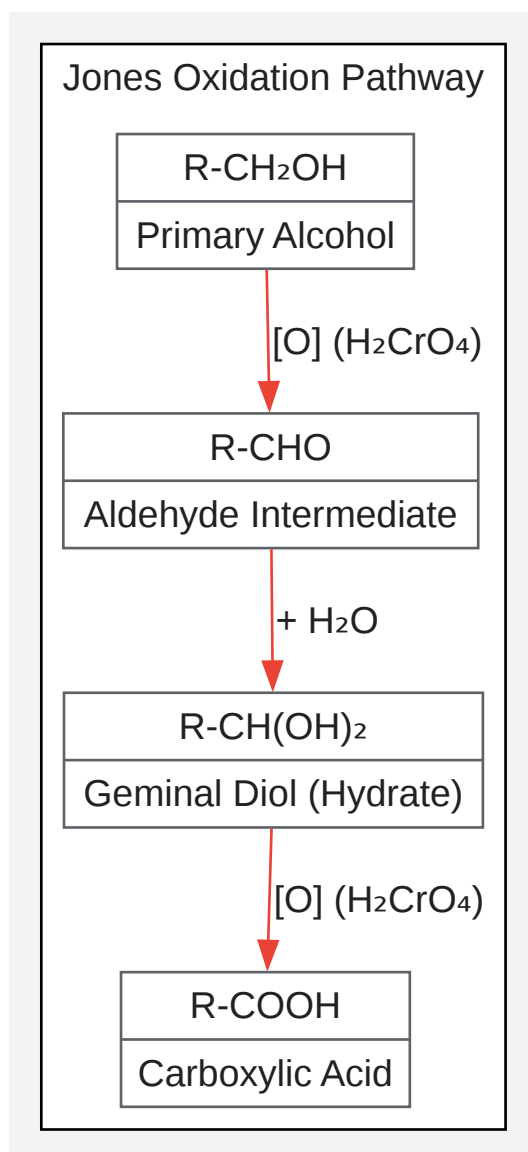
The Jones oxidation is a reliable method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. The Jones reagent is a solution of chromium trioxide (CrO_3) in dilute sulfuric acid and acetone.^{[8][14][15]}

Materials:

- Primary alcohol (e.g., benzyl alcohol)
- Jones Reagent (prepared by dissolving chromium trioxide in dilute sulfuric acid)
- Acetone (solvent)
- Ice bath

Procedure:

- Dissolve the primary alcohol in a suitable amount of acetone in a flask. Cool the flask in an ice bath.
- While vigorously stirring the alcohol solution, add the Jones reagent dropwise. The rate of addition should be controlled to maintain a low reaction temperature.
- Continue adding the reagent until the characteristic orange color of Cr(VI) persists in the solution, indicating that the alcohol has been fully consumed.^[16]
- The reaction is quenched by the addition of a small amount of isopropyl alcohol to destroy any excess oxidant.
- The green precipitate of chromium(III) salts is removed by filtration.
- The filtrate, containing the carboxylic acid product, is then subjected to standard workup and purification procedures (e.g., extraction, crystallization).



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Reaction pathway for Jones oxidation.

Qualitative Test for Alcohols

The **chromic acid** test (or Jones test) can be used to qualitatively distinguish primary and secondary alcohols from tertiary alcohols.^{[11][17]}

Procedure:

- Dissolve a few drops of the alcohol to be tested in 1 mL of acetone in a test tube.
- Add 1-2 drops of the **chromic acid** reagent (an orange solution).

- Observe any color change.

Results:

- Positive Test (Primary or Secondary Alcohol): The orange color of the Cr(VI) reagent rapidly changes to a green or blue-green color, characteristic of the Cr(III) ion.^{[5][11][18]}
- Negative Test (Tertiary Alcohol): No color change is observed; the solution remains orange.^{[11][18]}

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